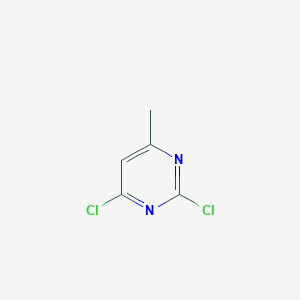

2,4-Dichloro-6-methylpyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLKROSJMNFSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063868 | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-21-5 | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N8JD43WQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dichloro-6-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, quantitative data, and logical workflows to assist researchers in the efficient and safe synthesis of this versatile molecule.

Core Synthesis Pathway: Chlorination of 6-Methyluracil

The most prevalent and well-documented method for the synthesis of this compound is the chlorination of 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol) using a chlorinating agent, most commonly phosphoryl chloride (POCl₃).

Logical Workflow of the Primary Synthesis Route

The following diagram illustrates the general workflow for the synthesis of this compound, starting from the synthesis of the 6-methyluracil precursor.

Caption: General workflow for the synthesis of this compound.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in the synthesis of this compound and its precursor, 6-methyluracil.

Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea

Caption: Synthesis of 6-methyluracil from ethyl acetoacetate and urea.

Chlorination of 6-Methyluracil to this compound

Caption: Chlorination of 6-methyluracil using phosphoryl chloride.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound.

| Starting Material | Chlorinating Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 6-Methylpyrimidine-2,4-diol | Phosphoryl chloride (POCl₃) | 90-100 °C, 10 h, inert atmosphere | 90 | 99.4 (HPLC) | [1] |

| 6-Methylpyrimidine-2,4-diol | Phosphoryl chloride (POCl₃) | Reflux | 84 | Not specified | [1] |

| 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride (SOCl₂) | 80 °C, 3 h, in acetonitrile | 94 | Not specified | [2] |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | Reflux, 6-8 h, in dichloroethane with N,N-diethylaniline | 90-92 | Not specified | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea[4]

This protocol is adapted from Organic Syntheses, a reliable source for organic chemistry procedures.

Materials:

-

Urea (finely powdered): 80 g (1.33 moles)

-

Ethyl acetoacetate: 160 g (1.23 moles)

-

Absolute ethanol: 25 cc

-

Concentrated hydrochloric acid: 10 drops

-

Sodium hydroxide: 80 g (2 moles)

-

Water: 1.2 L

-

Concentrated hydrochloric acid (for acidification)

-

Ice

Procedure:

-

In a 5-inch crystallizing dish, thoroughly mix finely powdered urea, ethyl acetoacetate, absolute ethanol, and 10 drops of concentrated hydrochloric acid.

-

Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

-

Evacuate the desiccator using a water pump and leave it until the mixture is completely dry (typically 5-7 days). The crude β-uraminocrotonic ester should weigh approximately 200-205 g.

-

Prepare a solution of sodium hydroxide in water (80 g in 1.2 L) and heat it to 95 °C.

-

Stir the dry, finely powdered crude β-uraminocrotonic ester into the hot sodium hydroxide solution.

-

Cool the resulting clear solution to 65 °C.

-

While stirring, carefully and slowly acidify the solution with concentrated hydrochloric acid. 6-Methyluracil will precipitate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the product by filtration, wash with cold water, followed by alcohol and ether.

-

Air-dry the product. The expected yield is 110-120 g (71-77%).

-

For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.

Protocol 2: Synthesis of this compound from 6-Methyluracil[1]

This protocol describes a large-scale synthesis with detailed work-up and monitoring.

Materials:

-

6-Methyluracil (referred to as Pyrimidine 7b): 1.0 kg (7.9 mol)

-

Phosphoryl chloride (POCl₃): 8.0 L

-

Dichloromethane (DCM): 20.0 L

-

25% aqueous Potassium Carbonate (K₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Charge a 20 L flask with 6-methyluracil and phosphoryl chloride under a nitrogen atmosphere.

-

Stir the mixture and heat to 90-100 °C. The mixture should turn into a clear solution after approximately 2 hours.

-

Continue the reaction at 90-100 °C for about 8 hours.

-

Monitor the reaction progress by HPLC until the starting material (6-methyluracil) is consumed to below 0.1%.

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the POCl₃.

-

Add DCM (10.0 L) to the residue.

-

Slowly add the resulting solution dropwise to a 25% aqueous K₂CO₃ solution, maintaining the temperature below 40 °C. The pH of the aqueous layer should be between 3 and 4.

-

Separate the organic phase. Extract the aqueous phase with DCM (10.0 L).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter the mixture and wash the filter cake with DCM (2 x 500 mL).

-

Evaporate the filtrate to dryness at 40 °C under reduced pressure.

-

Dry the resulting solid at 40 °C to afford the yellow product. The expected isolated yield is approximately 90% with a purity of 99.4% by HPLC.

Alternative Synthesis Pathway

An alternative approach to a structurally similar compound, 4,6-dichloro-2-methylpyrimidine, utilizes triphosgene as a chlorinating agent, which is considered safer than POCl₃ and phosgene.[3] This method involves the initial synthesis of 4,6-dihydroxy-2-methylpyrimidine from dimethyl malonate and acetamidine hydrochloride.

Synthesis of 4,6-dichloro-2-methylpyrimidine via Triphosgene[3]

Caption: Alternative synthesis of a dichloromethylpyrimidine isomer using triphosgene.

This alternative highlights the possibility of using different starting materials and chlorinating agents to achieve similar structural motifs, which can be valuable for process optimization and safety considerations in a research and development setting.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-6-methylpyrimidine

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dichloro-6-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. This document collates essential data, details experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

This compound is a versatile heterocyclic organic compound, notable as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its reactivity is largely influenced by the presence of two chlorine atoms, making it a valuable precursor in nucleophilic substitution reactions. The structural and physical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 44-47 °C | |

| Boiling Point | 219 °C (at 760 mmHg) | |

| Solubility | Soluble in chloroform, ether, ethyl acetate, and toluene. Insoluble in water. | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are standard procedures for organic compounds and are adapted for the specific analysis of the title compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of the purity of a crystalline solid.[2]

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Bunsen burner or microburner

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid to a height of 2-3 mm at the sealed end.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[3] The thermometer and attached capillary tube are then inserted into the Thiele tube containing mineral oil, with the oil level above the sample but below the top of the Thiele tube's side arm.

-

Heating: The side arm of the Thiele tube is gently heated with a small flame, promoting oil circulation and uniform heating.[2] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Workflow for Melting Point Determination

References

2,4-dichloro-6-methylpyrimidine CAS number and IUPAC name

An In-depth Technical Guide to 2,4-dichloro-6-methylpyrimidine

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

CAS Number: 5424-21-5[1]

IUPAC Name: this compound[2]

This compound is a heterocyclic organic molecule with a pyrimidine ring substituted by two chlorine atoms and a methyl group.[3] The presence of the chlorine atoms makes it a highly reactive intermediate, particularly for nucleophilic substitution and cross-coupling reactions.[1][3] It is typically a white to light yellow solid at room temperature and is soluble in many organic solvents but has limited solubility in water.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Melting Point | 44-47 °C | [1] |

| Boiling Point | 219 °C | [1] |

| Appearance | White to light yellow solid | [3] |

| ¹H NMR Spectrum | Data available | [2][4] |

| ¹³C NMR Spectrum | Data available | [2] |

| IR Spectrum | Data available | [2] |

| Mass Spectrum | m/z: 164.7 [M+H]⁺ | [5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol).[5]

Synthesis of this compound from 6-Methyluracil

This protocol describes the chlorination of 6-methyluracil using phosphoryl chloride (POCl₃).

Experimental Protocol:

-

To a flask maintained under an inert atmosphere (e.g., nitrogen or argon), add 6-methyluracil (1.0 kg, 7.9 mol).[5]

-

Carefully add phosphoryl chloride (8.0 L) to the flask.[5]

-

Heat the mixture to 90-100 °C with stirring. The reaction should become a clear solution after approximately 2 hours.[5]

-

Continue heating and stirring for about 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[5]

-

After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess phosphoryl chloride.[5]

-

Dissolve the residue in dichloromethane (DCM, 10.0 L).[5]

-

Slowly add the DCM solution dropwise to a 25% aqueous solution of potassium carbonate (K₂CO₃) at a temperature below 40 °C, until the pH of the aqueous layer is between 3 and 4.[5]

-

Separate the organic layer. Extract the aqueous layer with DCM (10.0 L).[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Filter the mixture and wash the filter cake with DCM.[5]

-

Evaporate the filtrate to dryness under reduced pressure at 40 °C to yield this compound as a yellow solid.[5]

The following diagram illustrates the workflow for this synthesis.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various biologically active compounds, particularly in the development of targeted cancer therapies.

Intermediate for EGFR Inhibitors

Derivatives of this compound have been investigated as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[6][7] One such promising compound, designated L-18, has shown significant inhibitory activity against EGFRT790M/L858R kinase and strong antiproliferative effects on H1975 cancer cells.[6][7]

Quantitative Biological Data for L-18 (a derivative):

| Parameter | Value | Cell Line | Target | Source |

| IC₅₀ | 0.65 ± 0.06 μM | H1975 | EGFRT790M/L858R | [7] |

| Inhibitory Activity | 81.9% | - | EGFRT790M/L858R | [6][7] |

Experimental Protocol for EGFR Inhibitor Synthesis (General)

The synthesis of EGFR inhibitors like L-18 from this compound typically involves a nucleophilic aromatic substitution reaction. The general steps are outlined below, based on the synthesis of similar dianilinopyrimidine EGFR inhibitors.

-

Dissolve this compound in a suitable anhydrous solvent (e.g., ethanol) in a reaction flask.

-

Add an equimolar amount of the desired aniline derivative and a base (e.g., NaHCO₃).

-

Heat the mixture to reflux and stir overnight.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate and wash it with water to yield the crude product.

-

The second chlorine atom can be substituted in a subsequent step with a different amine under similar conditions to produce the final dianilinopyrimidine derivative.

-

Further purification can be achieved by recrystallization or column chromatography.

The EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated due to mutations in the EGFR gene. EGFR inhibitors work by blocking the ATP binding site of the kinase domain, thereby preventing the downstream signaling cascade that leads to tumor growth.

The following diagram illustrates the EGFR signaling pathway and the point of intervention by EGFR inhibitors.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of new therapeutics, particularly in the field of oncology. Its reactivity allows for the synthesis of a diverse range of compounds, and its role as a precursor to potent EGFR inhibitors highlights its importance in modern drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound.

References

- 1. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:5424-21-5 | Chemsrc [chemsrc.com]

- 4. This compound (5424-21-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of 2,4-dichloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2,4-dichloro-6-methylpyrimidine. This information is critical for the accurate identification, characterization, and quality control of this important chemical intermediate in research and drug development.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | Singlet | 1H | H-5 (pyrimidine ring) |

| 2.60 | Singlet | 3H | -CH3 (methyl group) |

Note: Data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent used can cause slight variations in chemical shifts.

Table 2: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C-6 |

| 163.5 | C-2 |

| 161.0 | C-4 |

| 120.0 | C-5 |

| 24.0 | -CH3 |

Note: Data is referenced to the solvent peak. The specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1580 | Strong | C=N stretch (pyrimidine ring) |

| ~1550 | Strong | C=C stretch (pyrimidine ring) |

| ~1400 | Medium | C-H bend (methyl group) |

| ~850 | Strong | C-Cl stretch |

| ~790 | Strong | C-H out-of-plane bend |

Note: The spectrum is typically recorded as a KBr pellet. Peak positions and intensities may vary based on the sampling method.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]+ (Molecular ion, 35Cl, 35Cl) |

| 164 | 65 | [M+2]+ (Isotope peak, 35Cl, 37Cl) |

| 166 | 10 | [M+4]+ (Isotope peak, 37Cl, 37Cl) |

| 127 | Moderate | [M-Cl]+ |

| 92 | Moderate | [M-2Cl]+ or [M-Cl, -HCN]+ |

| 66 | High | Further fragmentation |

Note: The fragmentation pattern is based on electron ionization (EI) mass spectrometry. The relative intensities are approximate and can vary with instrument conditions. A mass spectral analysis has also reported a peak at m/z 164.7 corresponding to [M + H]+[1].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

1H NMR Spectroscopy: The 1H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The FTIR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,4-dichloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-dichloro-6-methylpyrimidine is a versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Characterized by a pyrimidine ring substituted with two reactive chlorine atoms and a methyl group, its unique structure allows for targeted chemical modifications, particularly through nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity makes it an invaluable intermediate in the development of targeted therapies, including epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer, as well as in the creation of herbicides and fungicides.[1][4][5] This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a focus on its role in modern drug discovery and materials science.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder or solid.[6][7] It is soluble in various organic solvents such as chloroform, ether, ethyl acetate, and toluene, but has limited solubility in water.[2][8]

| Property | Value | Source(s) |

| CAS Number | 5424-21-5 | [9][10] |

| Molecular Formula | C₅H₄Cl₂N₂ | [9][10] |

| Molecular Weight | 163.00 g/mol | [9][10] |

| Appearance | White to pale yellow crystals or powder | [6][7] |

| Melting Point | 44-47 °C (lit.) | [9] |

| Boiling Point | 219 °C (lit.) | [9] |

| Density | 1.4 ± 0.1 g/cm³ | [9] |

| Flash Point | 107.0 ± 7.4 °C | [9] |

| SMILES | Cc1cc(Cl)nc(Cl)n1 | |

| InChI Key | BTLKROSJMNFSQZ-UHFFFAOYSA-N | [10] |

Synthesis and Manufacturing

The primary synthesis route for this compound involves the chlorination of a pyrimidine precursor, typically 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol), using a strong chlorinating agent like phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis from 6-Methyluracil

This protocol is adapted from established literature procedures for laboratory and large-scale synthesis.[11]

Objective: To synthesize this compound by chlorinating 6-methyluracil.

Materials:

-

6-Methyluracil (6-methylpyrimidine-2,4-diol)

-

Phosphoryl chloride (POCl₃, trichlorophosphate)

-

Dichloromethane (DCM)

-

25% aqueous Potassium Carbonate (K₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction flask (20 L for large scale)

-

Heating mantle and stirrer

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a 20 L flask under an inert atmosphere (e.g., Nitrogen), charge 6-methyluracil (1.0 kg, 7.9 mol) and phosphoryl chloride (8.0 L).[11]

-

Heating: Stir the mixture and heat to a temperature of 90-100 °C. The mixture should turn into a clear solution after approximately 2 hours.[11]

-

Reaction Monitoring: Maintain the reaction at 90-100 °C for about 8 hours. Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC) until the concentration of 6-methyluracil is below 0.1%.[11]

-

Workup - POCl₃ Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the excess POCl₃.[11]

-

Extraction: Add DCM (10.0 L) to the residue. Slowly and carefully add this solution dropwise to a 25% aqueous K₂CO₃ solution, ensuring the temperature remains below 40 °C. The final pH of the aqueous layer should be between 3 and 4.[11]

-

Phase Separation: Separate the organic phase. Extract the aqueous phase again with DCM (10.0 L).[11]

-

Drying and Filtration: Combine the organic phases and dry over anhydrous Na₂SO₄ (~200 g). Filter the mixture and wash the filter cake with DCM (2 x 500 mL).[11]

-

Final Product Isolation: Evaporate the filtrate to dryness at 40 °C under reduced pressure. The resulting solid is dried to afford the final product, this compound.[11]

Yield: This large-scale protocol reports an isolated yield of approximately 90% with 99.4% purity by HPLC.[11] A smaller-scale reaction reports a yield of 84%.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5424-21-5: this compound [cymitquimica.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound | CAS#:5424-21-5 | Chemsrc [chemsrc.com]

- 10. This compound | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The Commercial Landscape and Technical Profile of 2,4-Dichloro-6-methylpyrimidine: A Keystone for Advanced Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 2,4-dichloro-6-methylpyrimidine, a critical building block in modern medicinal chemistry and agrochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document consolidates information on its commercial availability, physicochemical properties, and key applications, with a focus on its role in the development of targeted cancer therapies.

Commercial Availability

This compound is readily accessible from a variety of chemical suppliers worldwide, ensuring a stable supply chain for research and development activities. The compound is typically offered at high purity levels, suitable for sensitive synthetic applications.

| Supplier | Catalog Number | Purity | CAS Number |

| Sigma-Aldrich | 144185 | 98% | 5424-21-5 |

| Thermo Scientific Chemicals | A10363 | 98% | 5424-21-5 |

| Tokyo Chemical Industry (TCI) | D2958 | >98.0% (GC) | 5424-21-5 |

| Fisher Scientific | A10363 | 98% | 5424-21-5 |

| Chem-Impex | 28989 | - | 5424-21-5 |

| BLD Pharm | BD144185 | - | 5424-21-5 |

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C5H4Cl2N2 | --INVALID-LINK-- |

| Molecular Weight | 163.01 g/mol | --INVALID-LINK-- |

| Appearance | White to pale yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 44-47 °C | --INVALID-LINK-- |

| Boiling Point | 219 °C | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, ether, ethyl acetate, and toluene. Insoluble in water. | --INVALID-LINK-- |

| CAS Number | 5424-21-5 | --INVALID-LINK-- |

Synthesis and Applications in Drug Development

This compound is a versatile intermediate, primarily utilized in the synthesis of pharmaceuticals, particularly as a scaffold for kinase inhibitors.[1] Its dichloro substitutions provide reactive sites for sequential nucleophilic substitutions, allowing for the construction of complex molecular architectures.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 6-methyluracil using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Application in the Synthesis of EGFR Inhibitors

A significant application of this compound is in the synthesis of epidermal growth factor receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[2] The pyrimidine core serves as a crucial pharmacophore that can be elaborated to target specific mutations in the EGFR kinase domain, such as the T790M resistance mutation.

Experimental Protocol: Generalized Synthesis of a Pyrimidine-Based EGFR Inhibitor

The following is a generalized experimental protocol for the synthesis of an EGFR inhibitor using this compound as a starting material, based on published literature.[2]

-

Step 1: First Nucleophilic Substitution. To a solution of this compound in an appropriate solvent (e.g., isopropanol), an aniline derivative is added, often in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is typically stirred at an elevated temperature until completion.

-

Step 2: Second Nucleophilic Substitution. The product from Step 1 is then reacted with a second amine, which often contains a solubilizing group or a reactive handle for covalent modification of the target protein. This reaction is also typically carried out in the presence of a base and at an elevated temperature.

-

Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure EGFR inhibitor.

-

Characterization. The structure and purity of the synthesized compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Role in Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. In many cancers, including NSCLC, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Derivatives of this compound are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This targeted inhibition is a cornerstone of modern cancer therapy.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant applications in the development of targeted therapies. Its utility as a scaffold for EGFR inhibitors highlights its importance in the ongoing efforts to combat cancer. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this key molecule in their synthetic and therapeutic endeavors.

References

2,4-dichloro-6-methylpyrimidine molecular structure and formula

An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its pyrimidine core, a fundamental component of nucleic acids, makes it a valuable scaffold in medicinal chemistry.[3] The reactivity of the two chlorine atoms allows for versatile chemical modifications, particularly through nucleophilic substitution reactions, enabling the development of complex molecules with diverse biological activities.[1] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is characterized by a six-membered pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.

Caption: Molecular structure of this compound.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₅H₄Cl₂N₂[1][4] |

| IUPAC Name | This compound[4][5] |

| CAS Number | 5424-21-5[1][4] |

| SMILES | Cc1cc(Cl)nc(Cl)n1 |

| InChI Key | BTLKROSJMNFSQZ-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to pale yellow or green crystalline powder.[1] It is soluble in various organic solvents such as chloroform, ether, ethyl acetate, and toluene, but has limited solubility in water.[1][6]

| Property | Value |

| Molecular Weight | 163.00 g/mol |

| Melting Point | 44-49 °C[7] |

| Boiling Point | 219 °C (lit.) |

| Appearance | White to Orange to Green powder to crystal |

| Solubility | Soluble in chloroform, ether, ethyl acetate, toluene; Insoluble in water[6] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound involves the chlorination of 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol) using a chlorinating agent such as phosphoryl chloride (POCl₃).[8]

References

- 1. CAS 5424-21-5: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A10363.14 [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | CAS#:5424-21-5 | Chemsrc [chemsrc.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2,4-dichloro-6-methylpyrimidine, a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document will delve into the molecule's reactivity, focusing on nucleophilic aromatic substitution (SNAr) and the factors governing regioselectivity. Experimental protocols and computational insights are provided to offer a thorough understanding for professionals in drug development and chemical research.

Core Concepts: Reactivity of this compound

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of two chlorine atoms, which are strong electron-withdrawing groups. Consequently, the primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.

The key to understanding the reactivity of this molecule lies in identifying the most electrophilic and nucleophilic sites.

Electrophilic Sites for Nucleophilic Attack

The most significant electrophilic sites on the this compound ring are the carbon atoms bonded to the chlorine atoms, namely the C2 and C4 positions. These positions are highly susceptible to attack by nucleophiles.

The general order of reactivity for nucleophilic substitution at these positions is C4 > C2 . This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance, leading to a more stable intermediate. In contrast, attack at the C2 position allows for delocalization of the negative charge onto only one of the adjacent nitrogen atoms.

Computational studies, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), support this observation. The LUMO is predominantly located at the C4 position, indicating that this is the most energetically favorable site for nucleophilic attack.[2][3]

However, the regioselectivity of nucleophilic substitution can be influenced by several factors:

-

Substituents on the Pyrimidine Ring: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ring can alter the relative electrophilicity of the C2 and C4 positions. For instance, an electron-donating group at the C6 position, such as the methyl group in the title compound, can slightly modulate the reactivity, although the C4 position generally remains more reactive. In other substituted dichloropyrimidines, strong electron-donating groups at C6 can, in some cases, favor attack at the C2 position.[2]

-

Nature of the Nucleophile: The type of nucleophile used can also influence the site of attack. While most common nucleophiles preferentially attack the C4 position, certain nucleophiles under specific conditions might show different selectivity.

-

Reaction Conditions: Temperature, solvent, and the presence of catalysts can also play a role in determining the regioselectivity of the reaction.

Nucleophilic Sites for Electrophilic Attack

The pyrimidine ring system in this compound is electron-deficient, making it a poor substrate for electrophilic aromatic substitution. The electron-withdrawing nature of the two chlorine atoms and the two ring nitrogens deactivates the ring towards attack by electrophiles. The methyl group at the C6 position is a weak activating group, but its effect is generally insufficient to overcome the strong deactivating effects of the other substituents.

Therefore, electrophilic attack on the ring is not a common or synthetically useful reaction for this compound under standard electrophilic aromatic substitution conditions. If such a reaction were to occur, it would likely require harsh conditions and may lead to a mixture of products with low yields. The least deactivated position, C5, would be the most probable site for a hypothetical electrophilic attack.

Quantitative and Qualitative Reactivity Data

Table 1: Qualitative Comparison of Nucleophilic Substitution at C2 and C4 Positions

| Position | Relative Reactivity | Rationale |

| C4 | Higher | Greater stabilization of the Meisenheimer intermediate through resonance involving both nitrogen atoms. The LUMO is predominantly located at this position. |

| C2 | Lower | The Meisenheimer intermediate is less stable as the negative charge is delocalized onto only one adjacent nitrogen atom. |

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are representative experimental protocols for the nucleophilic substitution on this compound and related compounds.

Protocol 1: Reaction with an Amine (General Procedure)

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, benzylamine, etc.)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., acetonitrile, THF, DMF)

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents).

-

Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methylpyrimidine derivative.

Protocol 2: Reaction with Sodium Methoxide

This protocol outlines the reaction of this compound with a strong nucleophile, sodium methoxide, which typically results in the substitution of the more reactive C4-chloro group.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol to the cooled solution of the pyrimidine derivative.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain 2-chloro-4-methoxy-6-methylpyrimidine.[4]

Visualization of Reaction Workflow and Regioselectivity

General Workflow for Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted pyrimidine via SNAr.

Caption: General workflow for the synthesis of substituted pyrimidines via SNAr.

Factors Influencing Regioselectivity of Nucleophilic Attack

The decision of whether a nucleophile will attack the C2 or C4 position is governed by a combination of electronic and steric factors. The following diagram illustrates this logical relationship.

Caption: Factors determining the regioselectivity of nucleophilic attack.

Conclusion

This compound is a valuable building block in organic synthesis, primarily undergoing nucleophilic aromatic substitution. The C4 position is the more reactive electrophilic site due to the enhanced stability of the reaction intermediate. However, the regioselectivity can be tuned by modifying the ring's substituents and the reaction conditions. The inherent electron deficiency of the pyrimidine ring makes electrophilic substitution challenging. This guide provides a foundational understanding of the reactivity of this important molecule, offering valuable insights for the design and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2,4-Dichloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a variety of pyrimidine derivatives, utilizing 2,4-dichloro-6-methylpyrimidine as a versatile starting material. This key intermediate is instrumental in the development of novel compounds with significant therapeutic potential, particularly in the realm of kinase inhibitors for cancer therapy.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biologically active molecules.[1] The targeted synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and drug discovery. This compound is a valuable building block due to the differential reactivity of its two chlorine atoms, allowing for selective functionalization at the C4 and C2 positions. This regioselectivity can be controlled through careful selection of reaction conditions, nucleophiles, and catalysts, enabling the synthesis of diverse molecular scaffolds.[2][3][4] Notably, this starting material has been employed in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer.[5][6]

Core Synthetic Strategies

The primary strategies for the derivatization of this compound involve:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles, including amines, thiols, and alkoxides. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[2][7]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 and C2 positions.[8][9][10] These reactions offer a broad substrate scope and functional group tolerance.

Data Presentation: Summary of Synthetic Transformations

The following tables summarize key synthetic transformations of this compound, providing a comparative overview of reaction conditions and yields for different classes of derivatives.

Table 1: Regioselective C4-Amination (SNAr)

| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,3-dihydro-benzothiazol-6-ylamine | - | - | - | - | - | |

| 2 | Aliphatic Secondary Amines | LiHMDS | - | - | - | - | [4] |

| 3 | Aromatic Amines | - | - | - | - | - | [4] |

Table 2: Palladium-Catalyzed C-S Cross-Coupling

| Entry | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Various Thiols | Pd(0) | Sterically hindered NHC | - | - | RT | High | [2] |

Note: This reaction exhibits unusual C2 selectivity.

Table 3: Double Cross-Coupling Reactions

| Entry | Organometallic Reagent | Catalyst | Reaction Type | Product Type | Reference |

| 1 | 2-(tributylstannyl)pyridine | - | Stille Coupling | 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | [11] |

Experimental Protocols

The following are detailed protocols for key synthetic transformations of this compound.

Protocol 1: General Procedure for Regioselective C4-Amination

This protocol describes a general method for the nucleophilic aromatic substitution of an amine at the C4 position of this compound.

Materials:

-

This compound

-

Amine nucleophile (1.0 - 1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or other suitable base (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-dioxane, or isopropanol)

-

Round-bottom flask or microwave vial

-

Stirring apparatus

-

Heating mantle or microwave reactor

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a clean, dry round-bottom flask or microwave vial, add this compound (1.0 eq).

-

Add the desired amine nucleophile (1.0 - 1.2 eq) and a suitable solvent.

-

Add the base (e.g., DIPEA, 1.5 - 2.0 eq) to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., reflux or a set temperature in a microwave reactor) with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

-

Alternatively, the reaction mixture can be concentrated under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methylpyrimidine derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of an arylboronic acid at the C4 position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Inert gas supply (Argon or Nitrogen)

-

Standard work-up and purification equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the palladium catalyst (0.02 - 0.1 eq), and the base (2.0 - 3.0 eq).

-

Add the anhydrous, deoxygenated solvent.

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-chloro-6-methylpyrimidine derivative.

Visualizations

EGFR Signaling Pathway and Inhibition

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a key target in cancer therapy. Pyrimidine derivatives synthesized from this compound have been developed as potent EGFR inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Workflow for Synthesis and Screening

The diagram below outlines a typical workflow for the synthesis of a library of pyrimidine derivatives and their subsequent screening for biological activity.

Caption: General workflow for the synthesis and screening of pyrimidine derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nobelprize.org [nobelprize.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

2,4-Dichloro-6-methylpyrimidine: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyrimidine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its chemical structure, featuring two reactive chlorine atoms at positions 2 and 4 of the pyrimidine ring, allows for sequential and regioselective functionalization through various cross-coupling reactions. This property makes it an ideal scaffold for the synthesis of diverse libraries of compounds for drug discovery. This document provides detailed application notes on the use of this compound in the synthesis of potent kinase inhibitors, along with comprehensive experimental protocols for key synthetic transformations and biological assays.

Application in the Synthesis of EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

One of the most prominent applications of this compound is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[1] The pyrimidine core of this compound serves as a crucial pharmacophore that can be elaborated to target the ATP-binding site of the EGFR kinase domain.

A notable example is the synthesis of selective inhibitors targeting EGFR mutants, such as the T790M/L858R double mutant, which confers resistance to first-generation EGFR inhibitors.[2] The strategic derivatization of the this compound scaffold has led to the discovery of potent inhibitors with significant anti-proliferative activity against resistant cancer cell lines.[2]

Quantitative Data: Anti-proliferative Activity of Pyrimidine Derivatives

The following table summarizes the in vitro activity of a key EGFR inhibitor, L-18, derived from this compound, against an EGFR-mutant NSCLC cell line.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| L-18 | EGFR (T790M/L858R) | H1975 | 0.65 ± 0.06 | [2] |

Signaling Pathway

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving uncontrolled cell growth. EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and inhibiting downstream signaling.

Caption: EGFR Signaling Pathway and Inhibition by this compound derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 2-Anilino-4-substituted-6-methylpyrimidine Intermediate via Buchwald-Hartwig Amination

This protocol describes a general procedure for the selective mono-amination of this compound at the C4 position with an aniline derivative.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), substituted aniline (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous, degassed 1,4-dioxane to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-(substituted-anilino)-6-methylpyrimidine.

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of a 2,4-Disubstituted-6-methylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-chloro-4-(substituted-anilino)-6-methylpyrimidine intermediate with a boronic acid.

Materials:

-

2-Chloro-4-(substituted-anilino)-6-methylpyrimidine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add the 2-chloro-4-(substituted-anilino)-6-methylpyrimidine intermediate (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-disubstituted-6-methylpyrimidine.[3]

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to determine the IC50 value of a synthesized pyrimidine derivative against a target kinase.

Materials:

-

Synthesized pyrimidine inhibitor

-

Recombinant kinase (e.g., EGFR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a stock solution of the pyrimidine inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor in the kinase assay buffer.

-

In a multi-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

The luminescent signal is proportional to the kinase activity.

-

Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4][5]

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide range of kinase inhibitors. Its reactivity allows for the strategic introduction of various substituents, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. The provided protocols offer a foundation for researchers to utilize this scaffold in the development of novel therapeutics targeting kinases implicated in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes: Protocols for Suzuki Coupling with 2,4-dichloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of substituted pyrimidines, such as 2,4-dichloro-6-methylpyrimidine, is a critical step in the synthesis of novel drug candidates. This document provides detailed protocols for the regioselective Suzuki coupling of this compound, focusing on the preferential reaction at the more reactive C4 position. The methodologies presented are based on established procedures for the closely related 2,4-dichloropyrimidine and are expected to be highly applicable.

The key to the regioselective functionalization of 2,4-dichloropyrimidines lies in the higher reactivity of the chlorine atom at the C4 position towards the oxidative addition step in the palladium catalytic cycle.[1] This allows for the selective mono-substitution at this position under controlled conditions. Subsequent coupling at the C2 position can be achieved if desired, often under more forcing conditions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring (preferentially at C4) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While the following protocols have been optimized for 2,4-dichloropyrimidine, they serve as an excellent starting point for the Suzuki coupling of this compound. The methyl group at the 6-position is not expected to significantly alter the regioselectivity of the reaction at the C4 position.

Protocol 1: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and often improved yields.[2][3]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Microwave reactor vial

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a microwave reactor vial, add this compound (0.5 mmol), the corresponding boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

-

Add the catalyst, Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%).

-

Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

-

Seal the vial and flush with an inert gas (e.g., argon or nitrogen).

-

Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-6-methylpyrimidine.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol utilizes conventional heating and is suitable for laboratories not equipped with a microwave reactor.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a round-bottom flask, dissolve this compound (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

-

Degas the solution for 5-10 minutes by bubbling with an inert gas (e.g., argon).

-

Add the arylboronic acid (0.67 mmol), K₂CO₃ (2.01 mmol), and Pd(PPh₃)₄ (e.g., 0.018 mmol).

-

Heat the reaction mixture at 55-80 °C under an inert atmosphere for 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and partition the mixture between ethyl acetate and water.

-

Separate the organic layer, dry with anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography to yield the 4-aryl-2-chloro-6-methylpyrimidine.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the mono-arylation of 2,4-dichloropyrimidine, which can be used as a reference for optimizing the reaction with this compound.

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 92 | [2] |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 85 | [2] |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 78 | [2] |

| 5 | Phenylboronic acid | Pd(PPh₃)₄ (2.7%) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | 51 | [1] |

Experimental Workflow

The general workflow for performing a Suzuki coupling reaction with this compound is outlined below.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling provides a powerful and versatile method for the synthesis of 4-aryl-2-chloro-6-methylpyrimidines. The protocols outlined in this application note, particularly the microwave-assisted method, offer an efficient and rapid route to these valuable intermediates. By leveraging the inherent regioselectivity of the 2,4-dichloropyrimidine core, researchers can selectively introduce a wide range of aryl and heteroaryl substituents at the C4 position, facilitating the exploration of new chemical space in drug discovery and materials science. It is recommended to perform small-scale optimization of the reaction conditions for each new boronic acid to achieve the highest possible yields.

References

Application of 2,4-Dichloro-6-methylpyrimidine in the Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides

Abstract: This document provides detailed application notes and experimental protocols for the use of 2,4-dichloro-6-methylpyrimidine as a key intermediate in the synthesis of a promising class of herbicides: pyrimidinyloxyphenoxypropionates. These compounds are potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in grassy weeds, a critical enzyme in fatty acid biosynthesis. The protocols herein are adapted from established synthetic methodologies for analogous compounds and provide a framework for the synthesis and evaluation of novel herbicidal agents.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of agrochemicals. Its two reactive chlorine atoms can be selectively substituted by nucleophiles, allowing for the construction of a diverse range of molecular architectures. One of the most significant applications of this intermediate is in the synthesis of pyrimidinyloxyphenoxypropionate (POP) herbicides.

POP herbicides are a subclass of the aryloxyphenoxypropionate ("fop") herbicides, which are highly effective against a wide variety of grass weeds in broadleaf crops. Their mode of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, which catalyzes the first committed step in fatty acid biosynthesis. This inhibition leads to a disruption of cell membrane formation and ultimately cell death in susceptible grass species. Dicotyledonous plants are generally tolerant to these herbicides due to a resistant isoform of the ACCase enzyme.

This application note details a representative synthetic route to a model POP herbicide using this compound as the starting material, based on the synthetic strategies reported by Huang et al. (2011) for analogous pyrimidine-based herbicides.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step nucleophilic aromatic substitution reaction. First, one of the chlorine atoms of this compound is displaced by a substituted hydroquinone derivative. The second chlorine atom is then substituted by another nucleophile, or in this adapted protocol, remains to provide a chlorinated final product.

Caption: General synthetic workflow for the preparation of a model POP herbicide.

Quantitative Data Summary

The following table summarizes the herbicidal activity of representative pyrimidinyloxyphenoxypropionate derivatives against various weed species, as reported by Huang et al. (2011). This data is indicative of the potential efficacy of compounds synthesized from this compound.

| Compound ID | Test Species | Concentration (mg/L) | Root Growth Inhibition (%) | Stalk Growth Inhibition (%) |